Product packaging for Thietan-3-amine(Cat. No.:CAS No. 128861-76-7)

Thietan-3-amine

Cat. No.: B045257
CAS No.: 128861-76-7
M. Wt: 89.16 g/mol
InChI Key: GNWIATZLVXZUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thietan-3-amine is a versatile and valuable saturated heterocyclic amine featuring a four-membered ring containing a sulfur atom. This unique scaffold is of significant interest in medicinal chemistry and drug discovery, primarily serving as a constrained bioisostere for more common cyclic amines like azetidine. Its strained ring system and the presence of sulfur impart distinct conformational and electronic properties, which can be leveraged to optimize the physicochemical and pharmacological profiles of lead compounds. Researchers utilize this compound as a critical building block for the synthesis of novel molecular entities, particularly in the development of protease inhibitors, enzyme modulators, and other small-molecule therapeutics. Its incorporation into a molecular framework can influence target binding affinity, metabolic stability, and membrane permeability. The primary amine group provides a convenient handle for further synthetic elaboration via amidation, sulfonylation, reductive amination, or urea formation. This compound is essential for probing structure-activity relationships (SAR) and for constructing diverse compound libraries in high-throughput screening campaigns aimed at identifying new therapeutic agents for diseases ranging from oncology to central nervous system disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NS B045257 Thietan-3-amine CAS No. 128861-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thietan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS/c4-3-1-5-2-3/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWIATZLVXZUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561987
Record name Thietan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128861-76-7
Record name Thietan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thietan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Epithiochlorhydrin-Based Synthesis

A prominent route involves epithiochlorhydrin (II) as the starting material. Reaction with sodium azide (NaN₃) in a biphasic system (water and an organic solvent such as toluene or tetrahydrofuran) yields thietan-3-yl azide (III) at 20–60°C over 2–20 hours. Subsequent reduction of the azide to the amine is achieved using catalytic hydrogenation or stoichiometric reagents like magnesia powder in methanol, affording thietan-3-amine in yields up to 87%.

Key Advantages :

  • Epithiochlorhydrin is cost-effective and readily available.

  • Avoids unstable intermediates like thietan-3-one, which complicate alternative routes.

Limitations :

  • Azide intermediates require careful handling due to explosivity risks.

Cyanide-Mediated Hydrolysis and Rearrangement

Thietan-3-Nitrile Pathway

Epithiochlorhydrin reacts with potassium cyanide (KCN) in aqueous/organic solvents (e.g., benzene or THF) at 40–60°C to form thietan-3-nitrile (XI). Hydrolysis under acidic or basic conditions converts the nitrile to thietan-3-carboxylic acid (XVII), which undergoes Curtius or Lossen rearrangements to yield the amine.

Curtius Rearrangement :

  • Treatment of (XVII) with diphenylphosphoryl azide (DPPA) generates an isocyanate intermediate, which is trapped with alcohols (e.g., benzyl alcohol) and deprotected via hydrogenolysis.

Lossen Rearrangement :

  • Conversion of (XVII) to hydroxamic acid (XVIII) using carbonyl diimidazole (CDI), followed by thermal rearrangement to the isocyanate and methanolysis, affords the methyl carbamate, which is hydrolyzed to this compound.

Key Advantages :

  • High functional group tolerance.

  • Suitable for large-scale production.

Limitations :

  • Multi-step synthesis reduces overall yield.

Reductive Amination of Thietanones

Thietan-3-One Condensation

Thietan-3-one (II) reacts with hydroxylamine or its derivatives (e.g., NH₂OH·HCl) in an autoclave at >80°C in the presence of acidic salts (pKa 1–4) to form thietan imine intermediates. Reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields this compound.

Reaction Conditions :

  • Temperature: 100–150°C.

  • Solvents: Methanol or ethanol.

  • Yields: Moderate (50–70%) due to competing side reactions.

Key Advantages :

  • Direct route from ketones to amines.

  • Applicable to substituted thietanones.

Limitations :

  • Thietan-3-one is thermally unstable, complicating isolation.

Sulfide Cyclization Approaches

Sodium Sulfide-Mediated Ring Closure

1,3-Dichloroacetone reacts with sodium sulfide (Na₂S) in aqueous ethanol to form thietan-3-one, which is subsequently converted to the amine via reductive amination. However, this method is limited by the toxicity of 1,3-dichloroacetone and the instability of thietan-3-one.

Alternative Pathway :
3-Mercaptoalkyl halides undergo cyclization with Na₂S to form thietane rings, which are functionalized to amines via azide or nitrile intermediates.

Comparative Analysis of Methods

Table 1: Synthesis Routes and Performance Metrics

MethodStarting MaterialKey ReagentsYield (%)Scalability
Azide ReductionEpithiochlorhydrinNaN₃, MgO87High
Curtius RearrangementThietan-3-nitrileDPPA, Benzyl alcohol65–75Moderate
Reductive AminationThietan-3-oneNH₂OH·HCl, NaBH₄50–70Low
Sulfide Cyclization1,3-DichloroacetoneNa₂S40–60Low
MethodTemperature (°C)Solvent SystemHazard Notes
Azide Reduction20–60H₂O/THFExplosive intermediates
Curtius Rearrangement60–80AcetonitrileToxic isocyanates
Reductive Amination100–150MethanolHigh-pressure conditions
Sulfide Cyclization25–50Ethanol/H₂OToxic starting materials

Industrial-Scale Optimization

Continuous Flow Reactors

Recent advancements employ continuous flow systems for azide formation and reduction, minimizing handling risks and improving reproducibility. For example, epithiochlorhydrin and NaN₃ are mixed in a microreactor at 50°C, followed by inline reduction with H₂/Pd-C, achieving >90% conversion.

Solvent Recycling

Biphasic systems (water/toluene) allow solvent recovery, reducing costs and environmental impact.

Emerging Methodologies

Enzymatic Rearrangements

Preliminary studies explore lipase-catalyzed hydrolysis of thietan-3-carboxylic acid esters, though yields remain suboptimal (<30%).

Photochemical Activation

UV-light-mediated azide reductions show promise for minimizing reagent use, but scalability challenges persist .

Chemical Reactions Analysis

Types of Reactions: Thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thietanes depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Thietan-3-amine serves as a versatile intermediate in organic synthesis. Its unique structural properties allow for the development of various derivatives that can be utilized in synthesizing biologically active compounds.

Synthesis of Thietane Derivatives

Recent studies have highlighted methods for synthesizing thietanes from saturated three-membered heterocycles, where this compound plays a crucial role. For instance, nucleophilic and electrophilic ring expansions of thiiranes have been effectively employed to produce thietanes, demonstrating the compound's utility in generating complex molecular architectures .

Functionalization

This compound can be functionalized to create derivatives with specific properties. For example, the synthesis of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives has shown promising antibacterial and antifungal activities . This indicates that this compound can be modified to enhance its biological activity.

This compound and its derivatives have been investigated for their pharmacological properties, particularly in antimicrobial activity.

Antimicrobial Properties

The compound has been evaluated for its antibacterial and antifungal properties. Studies indicate that certain derivatives exhibit significant microbial inhibition, with variations depending on the substituents attached to the thietan structure . For instance, specific hydrazide fragments linked to thietan derivatives demonstrated enhanced potency compared to standard antibiotics like ceftriaxone .

Other Biological Activities

Beyond antimicrobial effects, thietan derivatives have been explored for other pharmacological activities such as hypotensive effects and wound healing capabilities . This broad spectrum of bioactivity positions this compound as a candidate for further pharmacological exploration.

Case Studies

Several case studies illustrate the practical applications of this compound in research:

Study Description Findings
Synthesis of 2-thiopyrimidine DerivativesInvestigated new derivatives containing thietan ringsShowed significant antibacterial activity against various strains
Thietane-Fused NucleosidesDeveloped nucleosides incorporating thietane structuresDemonstrated potential as antiviral agents
Antimicrobial EvaluationExamined various thietan derivatives for microbial inhibitionIdentified several compounds with superior efficacy compared to existing drugs

Mechanism of Action

The mechanism of action of thietan-3-amine involves its interaction with various molecular targets and pathways. The sulfur atom in the thietane ring can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with biological molecules. The amine group can form hydrogen bonds and ionic interactions, further modulating its activity.

Comparison with Similar Compounds

Key Differences :

  • Ring Size/Strain : this compound’s four-membered ring introduces higher strain than Thiophen-3-amine’s five-membered thiophene, enhancing reactivity .
  • Substituent Effects : Methylation (e.g., 3-Methylthis compound) reduces ring strain but increases steric hindrance, affecting binding to biological targets .
  • Salt Forms : Hydrochloride and oxalate salts improve stability and solubility for pharmaceutical formulations .

Pharmacological Activity Comparison

This compound derivatives are noted for their broad-spectrum bioactivity:

  • Antimicrobial : Derivatives show efficacy against Gram-positive bacteria and fungi due to sulfur’s electron-withdrawing effects .
  • Anticancer : Strained thietane rings interact with DNA helicases, inducing apoptosis in cancer cells .
  • Antiviral: Amino group functionalization enables inhibition of viral protease enzymes .

This compound:

Catalytic Hydrogenation : 3-Nitrothiophene is hydrogenated using transition metal catalysts (e.g., Pd/C) under mild conditions for high regioselectivity .

Aziridine Ring-Opening : Aziridines react with nucleophiles (e.g., thiols) to form thietane rings .

Visible-Light Catalysis : Eco-friendly synthesis from thioamides via photoredox pathways .

Thiophen-3-Amine Oxalate:

  • Synthesized via condensation of fluorinated aromatic amines with acyl isothiocyanates, followed by oxalate salt formation .

Efficiency Metrics :

Method Yield (%) Reaction Time Selectivity
Catalytic Hydrogenation 85–90 4–6 h High
Visible-Light Catalysis 75–80 8–12 h Moderate
Aziridine Ring-Opening 70–75 24 h Low

This compound’s synthesis offers higher yields and selectivity compared to Thiophen-3-Amine’s multi-step protocols .

Physicochemical Properties

Property This compound HCl Thiophen-3-Amine Oxalate 3-Methylthis compound HCl
Solubility (DMSO) 10 mM 15 mM 8 mM
Storage Stability 6 months (-80°C) 3 months (-20°C) 4 months (-80°C)
Purity >97% >95% >95%
LogP (Predicted) 1.2 0.8 1.5

This compound HCl exhibits superior solubility and stability compared to its analogs, favoring in vitro assays .

Biological Activity

Thietan-3-amine, a sulfur-containing heterocyclic compound, has garnered significant interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thietane ring with an amino group at the 3-position. Its unique structure enables various chemical reactions, making it a versatile compound in medicinal chemistry. The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, which are essential for synthesizing derivatives with enhanced biological activity.

Biological Activity

1. Antimicrobial Properties
Research has indicated that this compound derivatives exhibit significant antimicrobial activity. For instance, the synthesis of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives demonstrated promising antibacterial and antifungal properties. These compounds were evaluated against various microbial strains, showing effectiveness comparable to established antibiotics .

2. Anticancer Activity
this compound has been explored for its potential anticancer properties. Studies suggest that certain derivatives may inhibit cancer cell proliferation by modulating specific molecular targets involved in cell growth and apoptosis. The exact mechanism often involves interaction with cellular signaling pathways, potentially leading to the induction of apoptosis in cancer cells .

The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors within cells. These interactions can lead to:

  • Enzyme Inhibition : this compound may inhibit enzymes that are crucial for tumor growth or microbial survival.
  • Receptor Modulation : The compound can bind to specific receptors, altering cellular signaling pathways and promoting apoptosis in cancer cells .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study conducted on new derivatives of this compound revealed that certain compounds exhibited higher potency against gram-positive and gram-negative bacteria compared to traditional antibiotics. The research highlighted the potential of these derivatives as novel antimicrobial agents .

Case Study 2: Anticancer Screening
In another investigation, this compound derivatives were tested against various cancer cell lines. The results indicated that some compounds significantly reduced cell viability in a dose-dependent manner. Further mechanistic studies suggested that these compounds could induce apoptosis through mitochondrial pathways .

Comparative Analysis

CompoundBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, Receptor modulation
2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazideStrong antimicrobialTargeting bacterial cell wall synthesis
N-(3-Ethylcyclohexyl)this compoundPotential drug candidateModulation of metabolic pathways

Q & A

Basic: What synthetic methodologies are commonly employed for Thietan-3-amine, and how can reaction parameters be optimized?

Answer:
this compound synthesis typically involves ring-opening reactions of thietane derivatives or reductive amination of ketones. Key parameters include solvent choice (e.g., anhydrous THF for moisture-sensitive intermediates), temperature control (0–5°C for exothermic steps), and catalyst selection (e.g., palladium for hydrogenation). Optimization requires systematic variation of these factors using Design of Experiments (DoE) to assess yield and purity. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry is critical to confirm structural integrity .

Advanced: How should researchers address contradictions in spectroscopic data during the characterization of this compound derivatives?

Answer:
Discrepancies in NMR or IR spectra may arise from impurities, tautomerism, or solvent effects. To resolve these:

  • Perform reproducibility checks under controlled conditions (e.g., degassed solvents, inert atmosphere) .
  • Use complementary techniques (e.g., X-ray crystallography for unambiguous structural confirmation) .
  • Apply computational chemistry (DFT calculations) to predict spectral profiles and compare with experimental data .
    Document all experimental conditions rigorously to identify confounding variables .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles are mandatory .
  • Ventilation: Use fume hoods to avoid inhalation of vapors; monitor airborne concentrations with real-time sensors .
  • Waste Management: Segregate waste into designated containers for halogenated organics and coordinate disposal with certified agencies .
    Refer to SDS guidelines for spill containment and emergency response .

Advanced: What analytical strategies can mitigate risks of nitrosamine impurities in this compound-based drug candidates?

Answer:

  • Forced Degradation Studies: Expose the compound to stress conditions (heat, light, acidic/basic environments) to simulate potential nitrosamine formation pathways .
  • LC-MS/MS Analysis: Use deuterated nitrosamine standards for quantification, with a detection limit ≤ 1 ppm .
  • Risk Assessment: Justify absence of nitrosamines via structural analysis (e.g., steric hindrance preventing nitrosation) and document efforts in quality dossiers .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers are diagnostic?

Answer:

  • <sup>1</sup>H NMR: Look for a singlet at δ 1.2–1.5 ppm (thietane ring protons) and a broad peak at δ 2.5–3.0 ppm (amine protons) .
  • IR Spectroscopy: N-H stretching (3300–3500 cm<sup>-1</sup>) and C-S vibrations (600–700 cm<sup>-1</sup>) confirm functional groups .
  • Mass Spectrometry: A molecular ion peak at m/z 103 (C3H7NS<sup>+</sup>) validates the molecular formula .

Advanced: How can researchers reconcile conflicting biological activity data for this compound analogs?

Answer:

  • Dose-Response Curves: Test compounds across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Assay Validation: Include positive/negative controls (e.g., known agonists/inhibitors) to rule out false positives .
  • Meta-Analysis: Compare results across multiple studies using statistical tools (e.g., Cohen’s d for effect size) to assess reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thietan-3-amine
Reactant of Route 2
Reactant of Route 2
Thietan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.